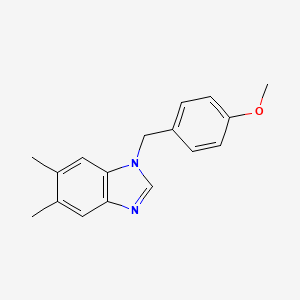

1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis process of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole and its derivatives often involves multi-step chemical procedures, including reactions like cyclization, amidation, nitration, and reduction. These processes typically utilize starting materials such as methyl 4-amino-3-methylbenzoate and various catalytic agents (Z. Jun, 2006).

Molecular Structure Analysis

- X-ray crystallography and spectroscopic methods like FTIR, NMR, and mass spectroscopy are commonly employed to determine the molecular structure of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole and its derivatives. These studies reveal intricate details of the compound's molecular framework, including bond lengths, angles, and the overall molecular conformation (Gowda et al., 2009).

Chemical Reactions and Properties

- The compound and its derivatives exhibit a range of chemical behaviors, including their ability to undergo nucleophilic substitution reactions. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a related compound, demonstrates reactivity through nucleophilic substitution with pyridine (Sparke et al., 2010).

- Moreover, the electronic polarization within the substituted pyrimidine system of related compounds has been observed, indicating significant electronic interactions in the molecular structure (Cobo et al., 2018).

Physical Properties Analysis

- The compound’s physical characteristics, such as solubility, melting point, and crystal structure, are often determined using techniques like X-ray diffraction and melting point analysis. These properties are crucial in understanding the compound's behavior in different physical states and environments (Ya-r, 2013).

Chemical Properties Analysis

- The chemical properties of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole, such as reactivity, stability, and its interactions with various reagents, are essential for understanding its potential applications in chemical syntheses and pharmaceuticals. Studies often focus on its reactivity under different chemical conditions and the formation of various derivatives (Patil et al., 2010).

Applications De Recherche Scientifique

Synthesis and Antibacterial Studies

Research on the synthesis of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes, including those derived from 1H-benzimidazole, has shown promising antibacterial activity. These complexes have been tested against both Gram-negative and Gram-positive bacteria, demonstrating significant efficacy compared to NHC precursors. Preliminary in vitro cytotoxicity tests also indicate potential applications in cancer treatment due to their inhibitory effects on cell lines (Patil et al., 2010).

Antimycobacterial Activity

Imidazole derivatives, mimicking parts of the structure of potent antimycobacterial compounds, have been synthesized and tested for their efficacy. Some of these compounds exhibited in vitro antimycobacterial activity, highlighting their potential as leads for developing new treatments against mycobacterial infections (Miranda & Gundersen, 2009).

Antifungal and Antimicrobial Applications

Benzimidazole derivatives synthesized through microwave irradiation have shown antibacterial activities, pointing towards their potential use in addressing antimicrobial resistance. These compounds' structure-activity relationship provides insights into designing more effective antimicrobial agents (Liu Jianhong, 2006).

Enzyme Inhibition for Therapeutic Applications

Benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. Some hybrids showed comparable activity to kojic acid, suggesting their utility in cosmetic and medical applications to manage pigmentation disorders (Mahdavi et al., 2018).

Virus Infection Protective Action

Studies on derivatives of benzimidazole, such as 2-(α-hydroxybenzyl)benzimidazole and its monosubstituted forms, have demonstrated protective action against various virus-induced changes in tissue cultures. These findings suggest potential therapeutic applications in managing viral infections (O'sullivan et al., 1969).

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-8-16-17(9-13(12)2)19(11-18-16)10-14-4-6-15(20-3)7-5-14/h4-9,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEBQWLCBTVKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)

![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)